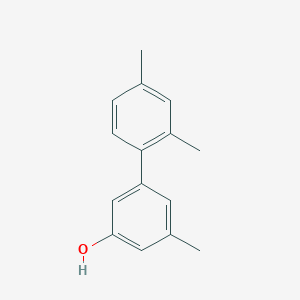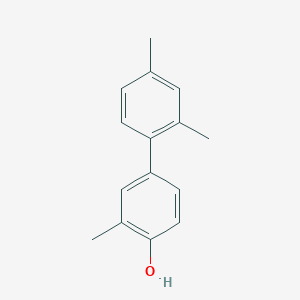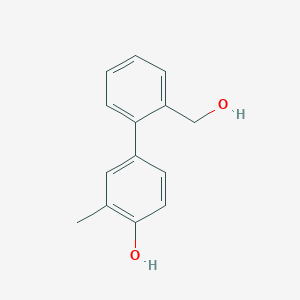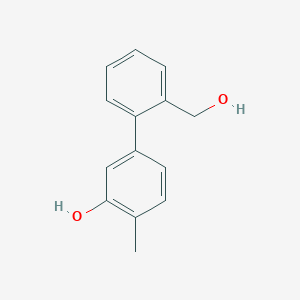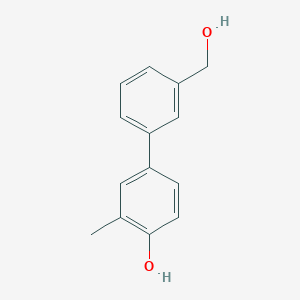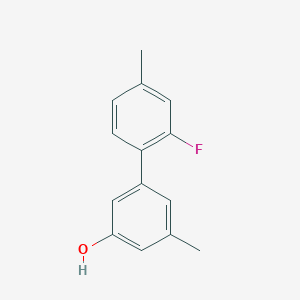
5-(3-Methoxyphenyl)-3-methylphenol, 95%
Descripción general
Descripción
5-(3-Methoxyphenyl)-3-methylphenol, 95% (5-MPMP) is a phenolic compound with a wide range of applications due to its unique properties. It is a colorless to pale yellow liquid with a molecular weight of 194.25 g/mol and a melting point of 83-86°C. 5-MPMP is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the manufacture of perfumes, dyes, and other industrial products. The compound is widely studied due to its potential to act as an antioxidant, anti-inflammatory, and antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyphenyl)-3-methylphenol, 95% is not fully understood. Studies have shown that the compound acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 5-(3-Methoxyphenyl)-3-methylphenol, 95% has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines and by modulating the activity of transcription factors. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the production of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxyphenyl)-3-methylphenol, 95% have been studied in both in vitro and in vivo studies. In vitro studies have shown that 5-(3-Methoxyphenyl)-3-methylphenol, 95% has the ability to scavenge free radicals, reduce inflammation, and inhibit the growth of bacteria and fungi. In vivo studies have shown that 5-(3-Methoxyphenyl)-3-methylphenol, 95% has the ability to reduce oxidative stress, reduce inflammation, and protect against the formation of amyloid plaques in Alzheimer’s disease. Additionally, the compound has been shown to have anti-cancer and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Methoxyphenyl)-3-methylphenol, 95% has several advantages for use in lab experiments. The compound is relatively inexpensive and easy to synthesize, and it has a wide range of applications due to its unique properties. Additionally, the compound is relatively stable and has a long shelf life. However, there are some limitations to the use of 5-(3-Methoxyphenyl)-3-methylphenol, 95% in lab experiments. The compound is only soluble in organic solvents, and it can be difficult to work with due to its low solubility in water. Additionally, the compound is toxic and should be handled with caution.
Direcciones Futuras
The potential future directions for 5-(3-Methoxyphenyl)-3-methylphenol, 95% are numerous. The compound has already been studied for its potential to act as an antioxidant, anti-inflammatory, and antimicrobial agent, and further research is needed to fully understand the mechanism of action of the compound. Additionally, the compound has the potential to be used as an anti-cancer and neuroprotective agent, and further research is needed to explore these applications. Additionally, the compound could be used in the development of new drugs, and further research is needed to explore this potential. Finally, the compound could be used as a food additive to improve the shelf life of food products, and further research is needed to explore this potential.
Métodos De Síntesis
5-(3-Methoxyphenyl)-3-methylphenol, 95% can be synthesized by a variety of methods. The most common method is the Fischer-Indole synthesis, which involves the condensation of phenol and 3-methylindole in the presence of a base. The reaction yields 5-(3-Methoxyphenyl)-3-methylphenol, 95% as the major product. Other methods for the synthesis of 5-(3-Methoxyphenyl)-3-methylphenol, 95% include the Claisen-Schmidt condensation, the Knoevenagel condensation, and the Williamson ether synthesis.
Aplicaciones Científicas De Investigación
5-(3-Methoxyphenyl)-3-methylphenol, 95% has been widely studied for its potential to act as an antioxidant, anti-inflammatory, and antimicrobial agent. Studies have shown that 5-(3-Methoxyphenyl)-3-methylphenol, 95% has the ability to scavenge free radicals, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been studied for its potential to act as an anti-cancer agent, as well as its ability to protect against oxidative damage. Additionally, 5-(3-Methoxyphenyl)-3-methylphenol, 95% has been studied for its potential to act as a neuroprotective agent, as well as its ability to protect against the formation of amyloid plaques in Alzheimer’s disease.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-6-12(8-13(15)7-10)11-4-3-5-14(9-11)16-2/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMWBNCWNDKTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683734 | |
| Record name | 3'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-29-2 | |
| Record name | [1,1′-Biphenyl]-3-ol, 3′-methoxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261888-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



